pdTp (tetrasodium)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Thymidine 3’,5’-diphosphate tetrasodium can be synthesized through a multicomponent reaction involving thymidine and phosphoric acid derivatives. The reaction typically requires a controlled environment with specific temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of thymidine 3’,5’-diphosphate tetrasodium involves large-scale synthesis using automated reactors. The process includes the purification of the compound through crystallization and filtration techniques to achieve high purity levels required for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Thymidine 3’,5’-diphosphate tetrasodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various phosphorylated derivatives of thymidine, which have significant applications in biochemical research and pharmaceutical development .
Scientific Research Applications
Thymidine 3’,5’-diphosphate tetrasodium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various biochemical reactions.
Biology: Acts as an inhibitor of staphylococcal nuclease and tudor domain containing 1, playing a crucial role in the regulation of microRNA.
Medicine: Exhibits anti-tumor activity, making it a potential candidate for cancer therapy.
Industry: Used in the production of various biochemical products and as a research tool in the development of new pharmaceuticals
Mechanism of Action
Thymidine 3’,5’-diphosphate tetrasodium exerts its effects by selectively inhibiting staphylococcal nuclease and tudor domain containing 1 (SND1). This inhibition leads to a reduction in the expression level of p65 and p65 nuclear translocation in hepatocytes, thereby inhibiting tumor growth and inflammatory reactions . The compound also upregulates the expression of tumor suppressor genes such as PTEN, TGFBR2, and CDKN1C .
Comparison with Similar Compounds
Similar Compounds
- Thymidine 3’,5’-disphosphate
- Poly(dithiophosphate)s
- Zinc dialkyl dithiophosphate salts
Uniqueness
Thymidine 3’,5’-diphosphate tetrasodium is unique due to its selective inhibition of staphylococcal nuclease and tudor domain containing 1, which is not commonly observed in other similar compounds. Its significant anti-tumor activity and potential use as a catalyst in biochemical reactions further distinguish it from other compounds .
Properties
Molecular Formula |
C10H12N2Na4O11P2 |
---|---|
Molecular Weight |
490.12 g/mol |
IUPAC Name |
tetrasodium;[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C10H16N2O11P2.4Na/c1-5-3-12(10(14)11-9(5)13)8-2-6(23-25(18,19)20)7(22-8)4-21-24(15,16)17;;;;/h3,6-8H,2,4H2,1H3,(H,11,13,14)(H2,15,16,17)(H2,18,19,20);;;;/q;4*+1/p-4 |
InChI Key |
VDPDGAPWPLBFIC-UHFFFAOYSA-J |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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